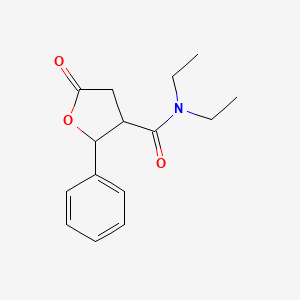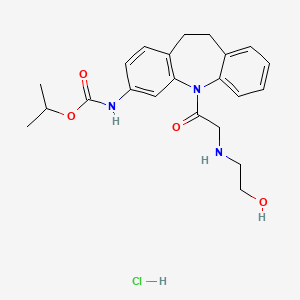
N-(2-Hydroxy-2-(4-(Trifluormethyl)phenyl)ethyl)-4-methoxy-2-methylbenzolsulfonamid
Übersicht
Beschreibung
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungizide Anwendungen
Diese Verbindung wurde auf ihr Potenzial in der Landwirtschaftlichen Chemie als Fungizid untersucht. Forschungsergebnisse zeigen, dass Derivate dieser Verbindung ein breites Spektrum an biologischen Aktivitäten aufweisen und vielversprechende Ergebnisse gegen phytopathogene Pilze, einschließlich Stämme von Botrytis cinerea, gezeigt haben . Diese Ergebnisse deuten darauf hin, dass es als Leitstruktur für die Entwicklung neuer Fungizide dienen könnte, die besonders nützlich für den Schutz von Nutzpflanzen vor Pilzkrankheiten wären.
Antivirale und Anti-HIV-Eigenschaften
Indolderivate, die eine strukturelle Ähnlichkeit mit der fraglichen Verbindung aufweisen, haben eine Reihe von biologischen Aktivitäten gezeigt, darunter antivirale und anti-HIV-Effekte . Es wurde gezeigt, dass diese Verbindungen das Influenzavirus A und das Coxsackie-Virus B4 hemmen, was auf potenzielle Anwendungen bei der Behandlung und dem Management von Virusinfektionen hindeutet.
Therapeutische Anwendungen in der Hormonregulation
Selektive Androgenrezeptor-Modulatoren (SARMs), zu denen ähnliche Sulfonamidverbindungen gehören, haben potenzielle therapeutische Anwendungen bei Erkrankungen wie männlicher Hypogonadismus, Osteoporose und Muskelschwundkrankheiten . Sie können auch für ihre Verwendung zur Steigerung der sexuellen Libido und als Teil von Verhütungsmitteln untersucht werden.
Pharmakokinetische Studien
Die Verbindung war Gegenstand pharmakokinetischer Studien, um ihr Verhalten in biologischen Systemen zu verstehen. So wurden beispielsweise Studien zur Halogenmodifikation ähnlicher Verbindungen durchgeführt, um ihre metabolische Stabilität und Bioverfügbarkeit in Tiermodellen zu beurteilen . Diese Forschung ist entscheidend für die Entwicklung von Arzneimitteln mit optimaler Absorption und Wirksamkeit.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Compounds with similar structures have been found to undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, includingantiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the rate of certain reactions, such as free radical bromination, can be influenced by temperature .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-11-9-14(25-2)7-8-16(11)26(23,24)21-10-15(22)12-3-5-13(6-4-12)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRHPATBRGXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123497 | |
| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351587-13-7 | |
| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351587-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651766.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)



![ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B1651777.png)


![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)
